Cas no 1804467-32-0 (4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C10H8BrF3N2O2/c1-17-8-4-6(5-11)9(18-10(12,13)14)7(16-8)2-3-15/h4H,2,5H2,1H3
- InChI Key: PCRLPAZXBDWAGK-UHFFFAOYSA-N
- SMILES: BrCC1C=C(N=C(CC#N)C=1OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- XLogP3: 2.6
- Topological Polar Surface Area: 55.1
4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084864-1g |
4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1804467-32-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile
Introduction to 4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804467-32-0) and Its Applications in Modern Chemical Biology
4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile, with the CAS number 1804467-32-0, is a highly versatile intermediate in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including a bromomethyl group, a methoxy substituent, a trifluoromethoxy group, and an acetonitrile moiety—has garnered significant attention due to its potential applications in drug discovery and synthetic chemistry.
The presence of the bromomethyl group makes this pyridine derivative particularly valuable for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is exploited in the synthesis of complex molecules, including bioactive heterocycles and pharmacophores. The methoxy and trifluoromethoxy groups contribute to the compound's electronic properties, influencing its interaction with biological targets. The acetonitrile side chain further enhances its solubility in polar organic solvents, making it a practical choice for medicinal chemistry applications.
In recent years, researchers have leveraged this compound to develop novel therapeutic agents. For instance, its structural framework has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The trifluoromethoxy group, known for its ability to modulate metabolic stability and binding affinity, has been particularly influential in enhancing drug efficacy. A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against tyrosine kinases, suggesting their potential as lead compounds for further optimization.
The pharmaceutical industry has also explored this intermediate in the development of antiviral and antibacterial agents. The combination of electronic and steric effects inherent in its structure allows for precise tuning of molecular interactions with viral proteases or bacterial enzymes. Recent advances in computational chemistry have further accelerated the design of optimized analogs by predicting binding affinities and optimizing pharmacokinetic profiles.
From a synthetic chemistry perspective, 4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile serves as a building block for constructing more intricate scaffolds. Its reactivity with nucleophiles enables the rapid assembly of diverse libraries for high-throughput screening. This approach has been instrumental in identifying novel scaffolds with improved pharmacological properties. Additionally, its stability under various reaction conditions makes it an attractive choice for multi-step syntheses involving harsh reagents or sensitive functional groups.
The role of fluorine-containing moieties in medicinal chemistry cannot be overstated. The trifluoromethoxy group not only enhances lipophilicity but also influences metabolic pathways, contributing to prolonged drug activity. This feature has been exploited in the development of next-generation antiviral drugs, where fluorinated analogs have shown superior resistance to degradation compared to their non-fluorinated counterparts.
Moreover, this compound has found utility in materials science applications beyond pharmaceuticals. Its ability to undergo selective functionalization has been utilized in the synthesis of advanced polymers and ligands for catalysis. The integration of fluorinated pyridines into material frameworks has led to innovations in areas such as organic electronics and liquid crystals.
As research continues to evolve, the demand for specialized intermediates like 4-(Bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile is expected to grow. Collaborative efforts between academia and industry are driving innovation by combining experimental synthesis with cutting-edge computational methods. These advancements promise to yield more effective therapeutics while reducing development timelines through streamlined synthetic routes.
In conclusion, this compound represents a cornerstone in modern chemical biology and pharmaceutical development. Its unique structural attributes—particularly the interplay between the bromomethyl, methoxy, trifluoromethoxy, and acetonitrile functionalities—make it indispensable for constructing bioactive molecules. As research progresses, its applications are likely to expand into new frontiers of drug discovery and material science.
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